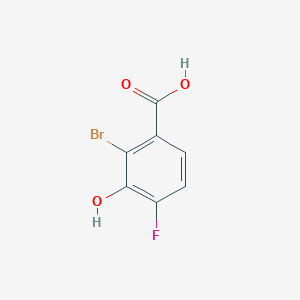
Ethyl (E)-3-(4-(benzyloxy)phenyl)-2-formamido-3-phenylacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[4-(Benzyloxy)phenyl]-2-formamido-3-phenylacrylate is an organic compound with the molecular formula C24H21NO4 It is a derivative of acrylate, characterized by the presence of a benzyloxy group attached to a phenyl ring, a formamido group, and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-(Benzyloxy)phenyl]-2-formamido-3-phenylacrylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.
Aldol Condensation: The 4-(benzyloxy)benzaldehyde undergoes aldol condensation with ethyl acetoacetate in the presence of a base like sodium ethoxide to form the corresponding α,β-unsaturated ester.
Formamidation: The α,β-unsaturated ester is then reacted with formamide under acidic conditions to introduce the formamido group, yielding Ethyl 3-[4-(Benzyloxy)phenyl]-2-formamido-3-phenylacrylate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Ethyl 3-[4-(Benzyloxy)phenyl]-2-formamido-3-phenylacrylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The formamido group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted esters or amides.
科学的研究の応用
Ethyl 3-[4-(Benzyloxy)phenyl]-2-formamido-3-phenylacrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 3-[4-(Benzyloxy)phenyl]-2-formamido-3-phenylacrylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formamido group can participate in hydrogen bonding, while the benzyloxy and phenyl groups can engage in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Ethyl 3-[4-(Benzyloxy)phenyl]-2-formamido-3-phenylacrylate can be compared with other similar compounds, such as:
Ethyl 3-[4-(Methoxy)phenyl]-2-formamido-3-phenylacrylate: Similar structure but with a methoxy group instead of a benzyloxy group.
Ethyl 3-[4-(Hydroxy)phenyl]-2-formamido-3-phenylacrylate: Contains a hydroxy group instead of a benzyloxy group.
Ethyl 3-[4-(Chloro)phenyl]-2-formamido-3-phenylacrylate: Features a chloro group instead of a benzyloxy group.
The uniqueness of Ethyl 3-[4-(Benzyloxy)phenyl]-2-formamido-3-phenylacrylate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C25H23NO4 |
|---|---|
分子量 |
401.5 g/mol |
IUPAC名 |
ethyl (E)-2-formamido-3-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C25H23NO4/c1-2-29-25(28)24(26-18-27)23(20-11-7-4-8-12-20)21-13-15-22(16-14-21)30-17-19-9-5-3-6-10-19/h3-16,18H,2,17H2,1H3,(H,26,27)/b24-23+ |
InChIキー |
QRZIKKXEGFALTE-WCWDXBQESA-N |
異性体SMILES |
CCOC(=O)/C(=C(/C1=CC=CC=C1)\C2=CC=C(C=C2)OCC3=CC=CC=C3)/NC=O |
正規SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Fluoro-3-Oxa-9-Azabicyclo[3.3.1]Nonane Hydrochloride](/img/structure/B14040212.png)



![5-Benzyl-3A-methylhexahydro-1H-furo[3,4-C]pyrrol-1-one](/img/structure/B14040234.png)



![ethyl 5-(Methylthio)iMidazo[1,2-c]pyriMidine-3-carboxylate](/img/structure/B14040247.png)

![2-Chloro-9-hydroxy-1,9A-dihydro-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B14040263.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1-methylethenyl)-1-(phenylsulfonyl)-](/img/structure/B14040266.png)
![tert-butyl N-tert-butoxycarbonyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B14040280.png)
